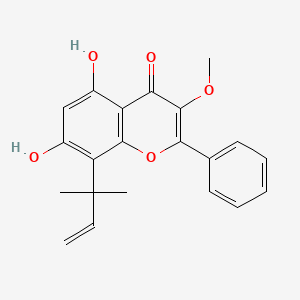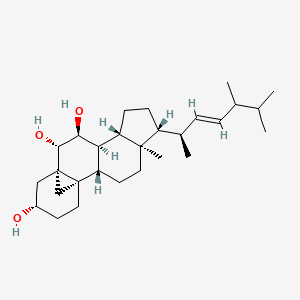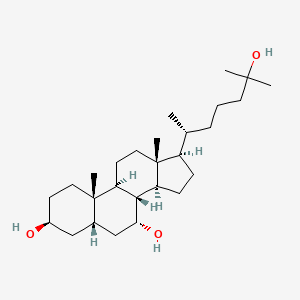
CID 6857651
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxidodioxidophosphate(.1-) is a phosphite ion, an inorganic radical anion and a monovalent inorganic anion.
科学的研究の応用
Chemically Induced Dimerization (CID) in Cellular Studies
CID is extensively used in cellular biology to study various biological processes with high precision. Voss, Klewer, and Wu (2015) highlight its application in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015). Aonbangkhen et al. (2018) demonstrate the use of CID for reversible control of protein localization in living cells, especially in studying cell signaling networks (Aonbangkhen et al., 2018).
Gene Regulation and Editing
CID techniques have been developed for mammalian inducible gene regulation and gene editing. Ma et al. (2023) discuss the engineering of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for this purpose (Ma et al., 2023).
Technical Advances and Specificity
DeRose, Miyamoto, and Inoue (2013) focus on recent technical advances in CID, including improved specificity and the ability to manipulate multiple systems orthogonally in one cell (DeRose, Miyamoto, & Inoue, 2013).
Applications Beyond Traditional Techniques
CID is also used for applications beyond traditional cell biology techniques. For instance, Mallet et al. (2002) utilized CID for controlled activation of the apoptotic machinery in transgenic mice as a method to study the effects of the loss of specific cell types (Mallet et al., 2002).
Expanding the Scope of Chemically Inducible Gene Regulation
CID's versatility is further exemplified by its expansion into areas like gene regulation in human cells and mice. This is evidenced by Wu et al. (2020), who developed a chemically inducible trimerization system that enhances the types of manipulation in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
特性
分子式 |
HO3P- |
|---|---|
分子量 |
79.98 g/mol |
InChI |
InChI=1S/HO3P/c1-4(2)3/h1H/q-1 |
InChIキー |
AWXVWTQBRAAURA-UHFFFAOYSA-N |
SMILES |
OP([O-])[O] |
正規SMILES |
OP([O-])[O] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)


![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)








![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

